

Safeguarding Laboratory Practices: A Technical Guide to Handling Butoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling of **butoxybenzene** in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

Butoxybenzene is a combustible liquid that can cause serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[3] Ingestion is moderately toxic.[3][4][5][6] Upon heating to decomposition, it can emit acrid and irritating fumes.[3][5][6] It is crucial to handle this chemical with appropriate caution.

Physicochemical and Toxicological Data

A summary of the key quantitative data for **butoxybenzene** is presented below for easy reference and comparison.

Property	Value	Source(s)
Physical State	Clear, colorless liquid	[4][5][6][7]
Molecular Formula	C10H14O	
Molecular Weight	150.22 g/mol	
Boiling Point	210.3 °C	[4][6][7][8]
Melting Point	-19 °C	[4][6][7][8]
Flash Point	82 °C (180 °F)	[1][7][9]
Density	0.935 g/mL at 25 °C	[4][6][7][8]
Vapor Pressure	0.334 mmHg at 25 °C	[7]
Water Solubility	36.6 mg/L at 20 °C	[7]
logP (Octanol/Water Partition Coefficient)	3.5	[9]
Acute Oral Toxicity (LD50, mouse)	3200 mg/kg	[1][4]

Experimental Protocol: Acute Oral Toxicity (LD50)

The cited LD50 value of 3200 mg/kg in mice was likely determined following a standardized protocol such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following provides a detailed methodology based on OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Principle: A stepwise procedure is used where a single animal is dosed at a time.[10] If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[4][10] This method minimizes the number of animals required to obtain a statistically significant result.

Materials:

- Test substance: **Butoxybenzene**
- Experimental animals: Typically, female rats or mice from a standard strain, nulliparous and non-pregnant.
- Vehicle for administration (if necessary)
- Oral gavage needles
- Animal caging and husbandry supplies

Methodology:

- Animal Preparation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study. They are fasted (food, but not water, is withheld) for a period before dosing.
- Dose Selection: An initial starting dose is selected based on available data or a sighting study. For a substance with an expected LD50 of 3200 mg/kg, a starting dose around 1750 mg/kg might be chosen. The dose progression factor is typically 3.2.
- Administration: The test substance is administered in a single dose by oral gavage. The volume administered should be minimized.
- Observation: Each animal is observed for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[\[10\]](#) Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
- Sequential Dosing: A single animal is dosed at the selected level. If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher level (e.g., initial dose x 3.2). If the animal dies, the next animal receives a lower dose (e.g., initial dose / 3.2).
- Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.[\[10\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Safe Handling and Storage

Engineering Controls:

- Always handle **butoxybenzene** in a well-ventilated area, preferably within a chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
- Hand Protection: Chemical-resistant gloves (e.g., Viton™, Butyl) should be worn. Nitrile gloves may offer limited protection for short-duration tasks. Always inspect gloves for integrity before use.
- Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.
- Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, a respirator with an appropriate organic vapor cartridge is required. Respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Storage:

- Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[\[2\]](#)[\[5\]](#)
- Keep containers tightly closed to prevent the release of vapors.[\[2\]](#)[\[5\]](#)
- **Butoxybenzene** is incompatible with strong oxidizing agents.[\[2\]](#) Store separately from these materials.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

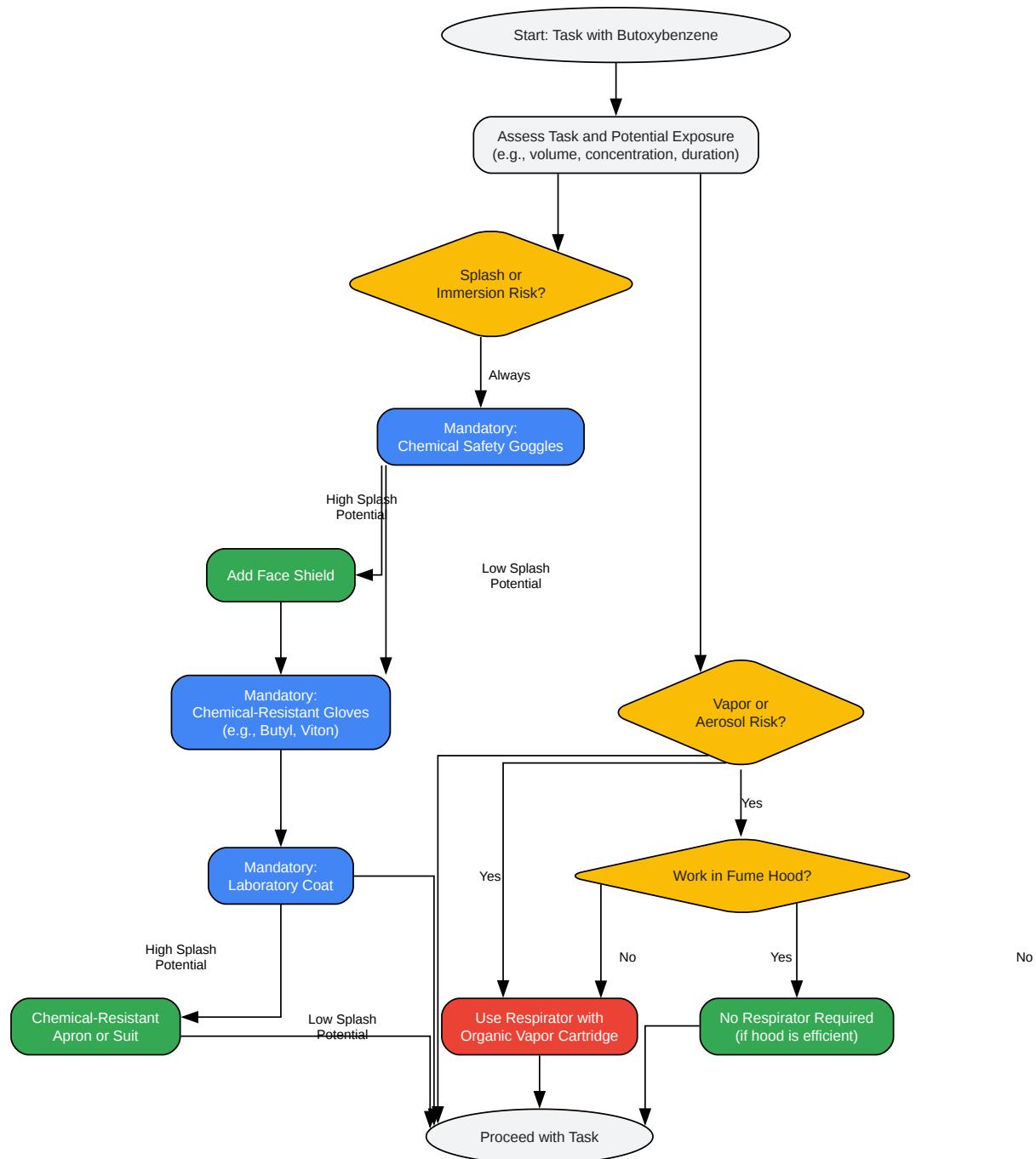
- Inhalation: Move the exposed individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

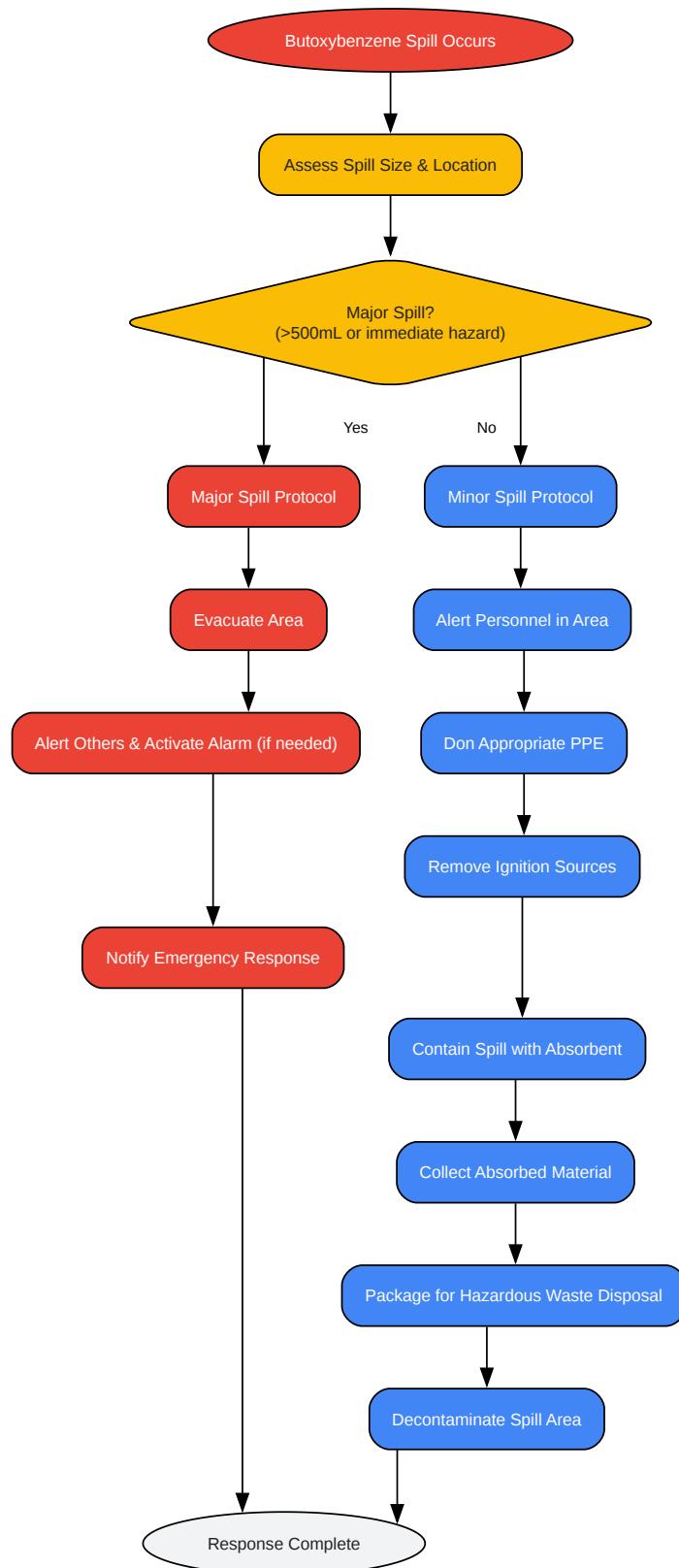
Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Minor Spill (less than 500 mL in a contained area):

- Alert personnel in the immediate area.
- Ensure adequate ventilation (use a fume hood if the spill is inside it).
- Remove all sources of ignition.
- Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).
- Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
- Clean the spill area with soap and water.


- Dispose of all contaminated materials as hazardous waste.


Major Spill (greater than 500 mL, or any amount in a poorly ventilated area or that poses an immediate hazard):

- Evacuate the area immediately.
- Alert others to evacuate and activate the fire alarm if there is a fire or explosion risk.
- If it is safe to do so, close the doors to the affected area to contain vapors.
- From a safe location, notify your institution's emergency response team and provide details of the spill (chemical, quantity, location, and any injuries).
- Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visual Workflow and Decision Guides

The following diagrams, generated using Graphviz, provide visual workflows for critical safety decisions.

[Click to download full resolution via product page](#)**Caption: PPE Selection Workflow for Handling Butoxybenzene.**

[Click to download full resolution via product page](#)

Caption: Chemical Spill Response Workflow for **Butoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Butoxybenzene - Safety Data Sheet [chemicalbook.com]
- 3. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 4. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Butoxybenzene | 1126-79-0 [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | EU [sdsmanager.com]
- 9. acs.org [acs.org]
- 10. oecd.org [oecd.org]
- To cite this document: BenchChem. [Safeguarding Laboratory Practices: A Technical Guide to Handling Butoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075284#health-and-safety-information-for-handling-butoxybenzene-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com